molecular formula C19H23N3O2 B2480635 6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 941883-44-9

6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

Cat. No.: B2480635
CAS No.: 941883-44-9
M. Wt: 325.412
InChI Key: MRDDKJIPHXKEBL-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Antimicrobial Activity

The compound's derivatives have been explored for their potential in molecular docking and in vitro screening against various microbial strains. Notably, a series of novel pyridine and fused pyridine derivatives demonstrated antimicrobial and antioxidant activities upon synthesis. These compounds were evaluated for binding energies on target proteins through in silico molecular docking screenings, revealing moderate to good affinities (Flefel et al., 2018).

Antiproliferative Effects Against Cancer Cell Lines

Derivatives of the compound, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, have shown promising antiproliferative effects against human cancer cell lines. Through a nucleophilic substitution reaction, various sulfonyl chlorides were synthesized and evaluated for their antiproliferative effect using the MTT assay method. Compounds demonstrated significant activity against several cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antiplatelet Activities

Research into the derivatives of piperlongumine, a compound structurally related to the given chemical structure, revealed potential antiplatelet activities. This study provided a foundation for synthesizing new antiplatelet agents, indicating the compound's potential role in developing cardiovascular disease treatments (Park et al., 2008).

Antimicrobial Agents

A study focused on synthesizing novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties highlighted the compound's potential as an antimicrobial agent. These synthesized compounds displayed promising antimicrobial activity, underscoring the compound's relevance in developing new antimicrobial treatments (Al-Kamali & Al-Hazmi, 2014).

Structural and Electronic Properties in Anticonvulsant Drugs

Investigations into the structural and electronic properties of anticonvulsant drugs, including those based on substituted 3-tertiary-amino-6-aryl-pyridazines, have provided insights into the compound's utility in this domain. X-ray diffraction and ab initio molecular-orbital calculations have offered a deeper understanding of its role in anticonvulsant activity (Georges et al., 1989).

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-6-7-16(15(2)12-14)17-8-9-18(23)22(20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDDKJIPHXKEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.